Methyl 2-(benzyloxy)-4,5-difluorobenzoate

Process Chemistry Intermediate Purification Thermal Stability

Methyl 2-(benzyloxy)-4,5-difluorobenzoate (MFCD26960221, M.Wt. 278.25) is a 4,5-difluorinated aromatic ester bearing a 2-benzyloxy protecting group.

Molecular Formula C15H12F2O3
Molecular Weight 278.25 g/mol
CAS No. 1823267-50-0
Cat. No. B6304762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzyloxy)-4,5-difluorobenzoate
CAS1823267-50-0
Molecular FormulaC15H12F2O3
Molecular Weight278.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)F)F
InChIInChI=1S/C15H12F2O3/c1-19-15(18)11-7-12(16)13(17)8-14(11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyDALYLZHKHUQKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Benzyloxy)-4,5-Difluorobenzoate: A Structurally-Differentiated Building Block (CAS 1823267-50-0) for MedChem and Agrochem Intermediates


Methyl 2-(benzyloxy)-4,5-difluorobenzoate (MFCD26960221, M.Wt. 278.25) is a 4,5-difluorinated aromatic ester bearing a 2-benzyloxy protecting group. It serves as an advanced intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals . This compound is available commercially at purities of 95% and NLT 98%, with predicted physicochemical properties (density 1.3±0.1 g/cm³, boiling point 376.4±42.0 °C at 760 mmHg, and logP 4.07) that position it as a lipophilic scaffold relative to simpler analogs .

Why Procuring a Generic Methyl Difluorobenzoate Cannot Replace Methyl 2-(benzyloxy)-4,5-difluorobenzoate


The simultaneous presence of two electron-withdrawing fluorine atoms at the 4- and 5-positions and a benzyl-protected phenolic oxygen at the 2-position is fundamentally non-interchangeable with common alternatives. Analogs that lack the 2-benzyloxy group completely (e.g., Methyl 4,5-difluoro-2-hydroxybenzoate, CAS 1214375-32-2) forfeit the orthogonal protection scheme essential for selective late-stage deprotection in multi-step syntheses. Meanwhile, isomers that shift the difluoro pattern to 2,3- or 2,6-positions (e.g., Methyl 4-(benzyloxy)-2,3-difluorobenzoate, CAS 1879026-09-1) exhibit a significantly higher boiling point (387.4°C ) and altered regiochemistry that changes downstream reactivity and potentially binding interactions. The target compound's unique substitution pattern is explicitly designed for sequences requiring a protected salicylate-type building block with a specific difluoro motif, as evidenced by its use in the synthesis of polyfluorinated p-aminosalicylic acid analogs with distinct biological activities [1].

Methyl 2-(Benzyloxy)-4,5-Difluorobenzoate: Head-to-Head Differentiation Data Against Closest Analogs


Boiling Point and Volatility vs. Isomeric Difluorobenzyloxy Analogs

Methyl 2-(benzyloxy)-4,5-difluorobenzoate (target) shows a predicted boiling point of 376.4±42.0 °C, which is lower than that of its positional isomer Methyl 4-(benzyloxy)-2,3-difluorobenzoate (387.4±42.0 °C) . This lower boiling point directly facilitates purification steps such as distillation or rotary evaporation during intermediate work-up, offering a practical advantage in process-scale synthesis when choosing between similar building blocks.

Process Chemistry Intermediate Purification Thermal Stability

Lipophilicity Advantage Over Non-Benzylated Salicylate Precursor

The calculated LogP value of 4.07 for Methyl 2-(benzyloxy)-4,5-difluorobenzoate exceeds that of the key non-benzylated precursor Methyl 4,5-difluoro-2-hydroxybenzoate (CAS 1214375-32-2), which has a LogP of 3.11 . This LogP difference of 0.96 indicates the benzyl-protected intermediate is roughly 10-fold more lipophilic, which is a critical factor for its role as a hydrophobic building block in early-stage drug discovery and for passive membrane permeation of final drug candidates.

Medicinal Chemistry Drug Design Lipophilicity

Purity Specification for cGMP-Relevant Intermediate Sourcing

Commercial offerings of Methyl 2-(benzyloxy)-4,5-difluorobenzoate are available at NLT 98% purity (HPLC) from multiple vendors . In contrast, the closely related unprotected phenol Methyl 4,5-difluoro-2-hydroxybenzoate is predominantly listed at 95% purity . This 3% minimum purity margin is often critical for process chemistry reproducibility and for avoiding the need for additional purification before downstream reactions, thereby reducing R&D cycle time.

Pharmaceutical Quality Control Supply Chain Specifications

Orthogonal Protecting Group Strategy: 2-Benzyloxy vs. 2-Hydroxy vs. 2-Methoxy

The benzyl ether at the 2-position enables selective hydrogenolysis (Pd/C, H₂) without affecting the methyl ester at C1. This is functionally distinct from Methyl 4,5-difluoro-2-methoxybenzoate (CAS 1261444-15-8), which requires harsh demethylation conditions (BBr₃ or HI) that may degrade the ester or induce undesired reactions . In multi-step routes requiring sequential deprotection and functionalization, the benzyl-protected scaffold eliminates a synthetic step and improves overall yield by enabling 'two-directional' protecting group differentiation.

Synthetic Methodology Protecting Groups Orthogonal Deprotection

Potential Biological Activity Based on Polyfluorinated Salicylamide Analogs

The target compound serves as a key intermediate for polyfluorinated p-aminosalicylic acid analogs. In a published study, 4-amino-3,5-difluorosalicylic acid (synthesized from a methyl polyfluorosalicylate building block related to the target) demonstrated high tuberculostatic activity, while 3,4,5-trifluorosalicylamide showed pronounced in vivo analgesic activity in the hot plate test [1]. This establishes the 4,5-difluoro-2-substituted benzoate motif as a privileged scaffold for generating bioactive salicylate-derived compounds.

Antituberculosis Analgesic Activity Polyfluorinated Analogs

Density and Safety Profile Comparison for Hazardous Material Classification

The target compound has a predicted density of 1.3±0.1 g/cm³ and flash point of 175.2±22.8 °C, classifying it as a high flash-point combustible liquid rather than a highly flammable one . In comparison, methyl 2,4-difluorobenzoate (CAS 106614-28-2) has a significantly lower flash point of 82 °C . This translates into advantageous hazard classification under GHS for shipping, storage, and laboratory handling.

Safety Transportation Physical Properties

High-Impact Scenarios for Procuring Methyl 2-(Benzyloxy)-4,5-Difluorobenzoate


Synthesis of Polyfluorinated Salicylamide-Derived Drug Candidates

When a medicinal chemistry program requires a 4,5-difluoro-2-hydroxybenzoate intermediate that can be selectively functionalized at the 2-position after amidation, Methyl 2-(benzyloxy)-4,5-difluorobenzoate provides the orthogonal protection needed. As demonstrated by Burgart et al., methyl polyfluorosalicylates derived from this class of compound can be converted into p-aminosalicylic acid analogs, which have shown high tuberculostatic and analgesic activity [1]. This makes the compound an essential starting point for ion channel-targeting programs, kinase inhibitor scaffolds, and anti-infective lead optimization.

Late-Stage Functionalization of Halogenated Aromatic Esters in Process R&D

Because the benzyl ether can be cleaved independently of the methyl ester, process chemists can introduce the carboxylic acid moiety early and retain it throughout multiple synthetic transformations. This eliminates the need for late-stage ester hydrolysis, which is often plagued by side reactions and low yields. The target compound’s relatively high boiling point (376.4 °C) and flash point (175.2 °C) further support safe and efficient large-scale processing .

High-Purity Building Block for cGMP Starting Material Qualification

Contract research and manufacturing organizations (CROs/CDMOs) seeking to qualify a starting material for cGMP synthesis of an active pharmaceutical ingredient (API) will benefit from the target compound’s NLT 98% purity specification . This purity level reduces the need for additional purification steps and simplifies the establishment of impurity profiles, accelerating the drug substance regulatory filing timeline.

Suzuki-Miyaura and Ullmann-type Coupling of 4,5-Difluoro-2-oxygenated Aromatics

The difluoro substitution pattern at the 4- and 5-positions activates the aromatic ring for metal-catalyzed cross-coupling reactions at the C-3 or C-6 positions. In contrast to the non-benzylated phenol analog, the benzyl-protected intermediate avoids unwanted oxidative addition or catalyst poisoning, potentially leading to higher coupling yields and more robust reaction conditions . This advantage is critical for CROs synthesizing diversified compound libraries.

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